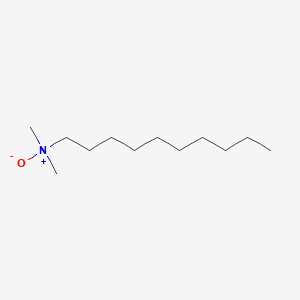

Capric dimethyl amine oxide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Capric dimethyl amine oxide (DDAO, CAS 2605-79-0), also known as decyldimethylamine oxide, is a C10-chain amphoteric surfactant that behaves as a cationic agent at low pH and a nonionic or zwitterionic surfactant under neutral to basic conditions. In procurement and material selection, DDAO is primarily valued for its intermediate hydrophobic chain length, which bridges the gap between short-chain (C8) and long-chain (C12) amine oxides. This specific structural profile yields a relatively high critical micelle concentration (CMC) of approximately 10.4 mM, making it highly advantageous for membrane protein solubilization workflows requiring subsequent detergent removal via dialysis [1]. Furthermore, in industrial applications, DDAO serves as a potent hydrotrope and foam modifier, stabilizing concentrated, high-electrolyte formulations more effectively than its longer-chain counterparts without generating excessive, persistent foam [2].

References

- [1] Kalinin et al., "Development of high-performance X-ray transparent crystallization plates for in situ protein crystal screening and analysis", J Appl Crystallogr. 2010; 43(Pt 3): 443–451.

- [2] US Patent 20180007895A1, "Non-streaking durable composition for cleaning and disinfecting hard surfaces".

Substituting DDAO with the more ubiquitous lauryldimethylamine oxide (LDAO, C12) often fails in both biophysical research and industrial formulation due to fundamental differences in micellar thermodynamics and phase behavior. LDAO possesses a much lower CMC (~2.0 mM), which severely impedes its removal by dialysis during protein reconstitution, risking detergent carryover and downstream assay interference[1]. Conversely, substituting with octyldimethylamine oxide (C8) fails because the shorter carbon chain lacks sufficient hydrophobicity to effectively solubilize integral membrane proteins or provide adequate foam stabilization in cleaning products. In concentrated biocidal formulations, replacing DDAO with C12 analogs can lead to unwanted viscosity spikes or phase separation in the presence of high salt or hard water, whereas DDAO specifically acts as a hydrotrope to maintain solution clarity and stability[2].

References

- [1] Kalinin et al., "Development of high-performance X-ray transparent crystallization plates for in situ protein crystal screening and analysis", J Appl Crystallogr. 2010; 43(Pt 3): 443–451.

- [2] US Patent 20180007895A1, "Non-streaking durable composition for cleaning and disinfecting hard surfaces".

Critical Micelle Concentration (CMC) and Dialysis Efficiency

The critical micelle concentration (CMC) is a determining factor in how easily a detergent can be removed from a protein sample. DDAO exhibits a CMC of 10.4 mM, which is significantly higher than that of the C12 analog LDAO (CMC = 2.0 mM) [1]. This >5-fold difference means that DDAO exists as free monomers at much higher concentrations in equilibrium, allowing it to pass through dialysis membranes rapidly. When researchers need to reconstitute membrane proteins into lipid vesicles or remove detergent for downstream functional assays, substituting DDAO with LDAO results in prolonged dialysis times and incomplete detergent removal [1].

| Evidence Dimension | Critical Micelle Concentration (CMC) |

| Target Compound Data | 10.4 mM |

| Comparator Or Baseline | LDAO (C12 Amine Oxide): 2.0 mM |

| Quantified Difference | >5-fold higher CMC for DDAO |

| Conditions | Aqueous buffer, standard detergent screening conditions |

Enables rapid and efficient detergent removal via dialysis, preventing carryover that can disrupt sensitive downstream biophysical assays.

Hydrotropic Stabilization in High-Electrolyte Formulations

In concentrated hard-surface cleaning and disinfecting formulations, phase stability is critical. DDAO functions as a highly effective hydrotrope compared to longer-chain amine oxides. While C12 amine oxides (like LDAO) can increase viscosity and cause phase separation in the presence of high salt or quaternary ammonium compounds, DDAO maintains clarity and stabilizes the formulation [1]. Patent literature highlights that C10 amine oxides, when combined with high-CMC alkyl polyglycosides, synergistically prevent streaking and scale formation in hard water without the need for volatile organic solvents[1].

| Evidence Dimension | Formulation phase stability and hydrotropic efficiency |

| Target Compound Data | Maintains clear, stable single-phase solutions in high-salt/quat blends |

| Comparator Or Baseline | C12 Amine Oxides: Prone to inducing high viscosity or phase separation |

| Quantified Difference | Enhanced hydrotropic stabilization preventing formulation clouding |

| Conditions | Concentrated aqueous formulations with quaternary ammonium biocides and hard water |

Allows formulators to develop highly concentrated, solvent-free industrial cleaners with extended shelf-life and streak-free performance.

Efficacy in Difficult Membrane Protein Crystallization

For integral membrane proteins that resist crystallization in standard detergents, DDAO offers a distinct micellar environment. In the crystallization of the Semliki Forest Virus fusion protein homotrimer, DDAO was successfully utilized at 15 mM (above its CMC) to maintain protein solubility and facilitate the growth of well-diffracting 3D crystals [1]. While LDAO (used at 3.0 mM) is also effective, DDAO provides a critical alternative for detergent exchange when lower-CMC detergents or standard glucosides (like OG) lead to protein aggregation in specific salt conditions [1].

| Evidence Dimension | Protein solubility and crystallization suitability |

| Target Compound Data | Effective at 15 mM for detergent exchange and crystal growth |

| Comparator Or Baseline | Octyl Glucoside (OG): Prone to inducing aggregation at low salt concentrations |

| Quantified Difference | DDAO maintains homotrimer solubility and yields diffraction-quality crystals where other detergents fail |

| Conditions | Vapor diffusion crystallization at 19°C, PEG precipitant, 0.25 M NaCl |

Provides structural biologists with a critical, validated alternative detergent for screening difficult-to-crystallize membrane protein complexes.

Membrane Protein Reconstitution Workflows

DDAO is a highly effective choice for solubilizing membrane proteins that must subsequently be reconstituted into lipid bilayers or nanodiscs. Its high CMC (10.4 mM) ensures that it can be rapidly and thoroughly removed by dialysis, a critical processability advantage over LDAO [1].

High-Throughput Crystallization Screening

DDAO should be procured as a core component of detergent screening panels for X-ray crystallography and Cryo-EM. Its specific micelle size and shape provide a necessary alternative when standard C12 or maltoside detergents fail to yield high-resolution structures [2].

Concentrated, Solvent-Free Disinfectants

In industrial procurement, DDAO is recommended for formulating hard-surface biocidal cleaners. Its strong hydrotropic properties stabilize quaternary ammonium compounds in hard water, preventing phase separation and streaking without relying on volatile organic compounds (VOCs) [3].

References

- [1] Kalinin et al., "Development of high-performance X-ray transparent crystallization plates for in situ protein crystal screening and analysis", J Appl Crystallogr. 2010; 43(Pt 3): 443–451.

- [2] Gibbons et al., "Purification and Crystallization Reveal Two Types of Interactions of the Fusion Protein Homotrimer of Semliki Forest Virus", J Virol. 2004; 78(7): 3312–3324.

- [3] US Patent 20180007895A1, "Non-streaking durable composition for cleaning and disinfecting hard surfaces".

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

GHS Hazard Statements

H302 (14.85%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (88.12%): Causes skin irritation [Warning Skin corrosion/irritation];

H318 (90.92%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H400 (93.4%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H411 (11.88%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Irritant;Environmental Hazard

Other CAS

Wikipedia

Use Classification

Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern

Fragrance Ingredients

Cosmetics -> Antistatic; Surfactant; Foam boosting; Hair conditioning

General Manufacturing Information

All Other Basic Organic Chemical Manufacturing

Pesticide, Fertilizer, and Other Agricultural Chemical Manufacturing

Not Known or Reasonably Ascertainable

Soap, Cleaning Compound, and Toilet Preparation Manufacturing

1-Decanamine, N,N-dimethyl-, N-oxide: ACTIVE